Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Description
This compound belongs to the coumarin-furan hybrid family, characterized by a chromen-2-one (coumarin) core substituted with a chloro group at position 6, a phenyl ring at position 4, and an oxymethyl bridge connecting the chromen moiety to a 5-methylfuran-2-carboxylate ester. The compound’s lipophilicity and stereoelectronic properties are influenced by the chloro, phenyl, and methyl substituents, which may modulate its interactions with biological targets .
Properties
IUPAC Name |
methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO6/c1-13-15(8-21(29-13)23(26)27-2)12-28-20-11-19-17(9-18(20)24)16(10-22(25)30-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPWGTUCFBUWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of appropriate phenols with chloroacetic acid derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its chromen-2-one core is valuable in the development of new chemical entities.
Biology: Biologically, Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique structural features.
Mechanism of Action
The mechanism by which Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in the chromen core, substituent groups, and linker regions (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis; †Estimated from substituent contributions; ‡Approximated from similar analogs.
Substituent Effects on Properties
- Chloro vs. Hexyl (Position 6): The target compound’s 6-Cl substituent reduces lipophilicity (XLogP3 ~6.5) compared to the hexyl analog (XLogP3 6.8), as hexyl is a highly lipophilic alkyl chain.
- Phenyl vs. Ethyl (Position 4): The phenyl group in the target compound enables π-π stacking interactions, unlike the ethyl group in the cyclohexane-linked analog, which may prioritize hydrophobic interactions .
- Oxymethyl Bridge: The -OCH2- linker in all analogs ensures conformational flexibility, but steric hindrance varies with adjacent substituents (e.g., methyl on furan in the target compound vs. cyclohexane in others) .
Research Findings and Gaps
Unanswered Questions
- Biological Targets: No direct data on enzyme inhibition (e.g., COX-2, 5-LOX) or receptor binding are available, unlike seaweed-derived compounds in .
- Toxicity and Selectivity: Substituent effects on off-target interactions remain uncharacterized.
Biological Activity
Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C30H22ClNO6 |
| Molecular Weight | 560.0 g/mol |
| IUPAC Name | (6-chloro-2-oxo-4-phenylchromen-7-yl) 4-methylfuran-2-carboxylate |
| InChI Key | RCCVGXXPTWBNRF-GDLZYMKVSA-N |
The structure features a chromenone core with a furan moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research suggests that it may modulate pathways involved in cell signaling and apoptosis, contributing to its potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : It can bind to various receptors, influencing physiological processes such as inflammation and cell proliferation.
- Antioxidant Activity : The presence of phenolic structures in the compound suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Activity
Flavonoids are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The lipophilicity and hydrophilicity balance in these compounds plays a crucial role in their effectiveness against microbial strains . Further research is needed to evaluate the specific antimicrobial effects of this compound.
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving structurally related flavonoids demonstrated significant cytotoxic effects on human esophageal squamous cell carcinoma (KYSE-510) cells, indicating that similar compounds might exhibit comparable activities .
- Antioxidant Studies : Research has shown that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative damage in cells .
- Mechanistic Insights : Investigations into the mechanisms of action reveal that flavonoids can modulate gene expression related to cell cycle regulation and apoptosis, suggesting that this compound may also influence these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
